N-(2-Ethoxyphenyl)naphthalene-2-carboxamide

Description

Structural Analysis and Molecular Configuration

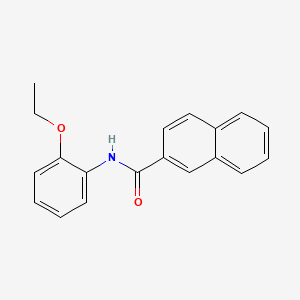

The molecular structure of N-(2-Ethoxyphenyl)naphthalene-2-carboxamide is characterized by a complex arrangement featuring both naphthalene and substituted phenyl ring systems connected through an amide linkage. The compound possesses the molecular formula C19H17NO2, indicating the presence of nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms in its fundamental structure. The molecular architecture demonstrates a planar naphthalene ring system attached to a carboxamide functional group, which subsequently connects to a phenyl ring bearing an ethoxy substituent at the ortho position.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as CCOc1ccccc1NC(=O)c1ccc2c(c1)cccc2, clearly delineating the ethoxy group attachment and the amide bond formation. This configuration establishes the compound as a member of the naphthalene-2-carboxamide derivatives, where the carboxamide group occupies the 2-position of the naphthalene ring system. The ethoxy substitution on the phenyl ring introduces additional steric and electronic considerations that influence the overall molecular conformation and properties.

The spatial arrangement of functional groups within the molecule creates specific intramolecular interactions that contribute to its stability and reactivity profile. The amide bond exhibits characteristic planarity, facilitating extended conjugation between the naphthalene and phenyl ring systems. The ethoxy substituent at the ortho position relative to the amide nitrogen introduces both steric hindrance and electron-donating effects that influence the compound's chemical behavior.

The molecular weight calculations consistently report values around 291.34 to 291.35 grams per mole, confirming the accuracy of the molecular formula assignment. This relatively high molecular weight reflects the presence of multiple aromatic ring systems and the ethoxy substitution pattern. The compound's structure allows for potential rotational freedom around the amide bond and the ether linkage, contributing to conformational flexibility under ambient conditions.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-22-18-10-6-5-9-17(18)20-19(21)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJJPJOPGCYXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063569 | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4711-67-5 | |

| Record name | N-(2-Ethoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4711-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004711675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethoxyphenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Ethoxyphenyl)-2-naphthalenecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCM2CY69D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Activation of Naphthalene-2-Carboxylic Acid

The carboxylic acid moiety on naphthalene-2-carboxylic acid must be activated to facilitate efficient amide bond formation. Commonly, this is achieved by converting the acid into an acid chloride or by using peptide coupling agents.

-

- Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI) are used as catalysts for condensation.

- The reaction is typically performed in solvents like dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.

- Triethylamine or pyridine may be added as bases to scavenge generated acids and improve yields.

Amide Bond Formation (Condensation Reaction)

The core step is the condensation of the activated naphthalene-2-carboxylic acid derivative with 2-ethoxyaniline to form N-(2-ethoxyphenyl)naphthalene-2-carboxamide.

Typical Procedure Using Acid Chloride:

- The acid chloride intermediate is added slowly to a solution of 2-ethoxyaniline under an inert atmosphere (nitrogen) at low temperature (0°C to room temperature).

- The reaction mixture is stirred for several hours (often overnight) to ensure complete conversion.

- The reaction is quenched by addition of aqueous sodium chloride solution.

- The organic phase is separated, washed with aqueous acid/base as needed, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide.

- Purification is achieved by recrystallization from suitable solvents such as acetone/methanol or by chromatographic methods.

Typical Procedure Using Peptide Coupling Agents:

- In a dry solvent (e.g., dichloromethane), naphthalene-2-carboxylic acid and 2-ethoxyaniline are mixed with EDC or DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Triethylamine is added to maintain basic conditions.

- The reaction is stirred at room temperature for 12-24 hours.

- Work-up involves washing with aqueous acid and base solutions, drying, filtration, and solvent removal.

- The product is purified by crystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 2-aminophenol | Ethyl bromide, NaH, CH₃CN, RT, 24 h | 70-80 | Produces 2-ethoxyaniline |

| Acid chloride formation | PCl₃, dry chlorobenzene, microwave, 15 min | High | Rapid activation of acid |

| Amide coupling (acid chloride) | 2-ethoxyaniline, 0–25°C, N₂ atmosphere, overnight | 75-90 | Purified by recrystallization |

| Amide coupling (EDC/DCC) | EDC or DCC, DMAP, triethylamine, DCM, RT, 12-24 h | 70-85 | Alternative mild coupling method |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point: Used to assess purity and identity.

- High-Performance Liquid Chromatography (HPLC): Ensures compound purity and monitors reaction progress.

Summary of Research Findings

- The direct alkylation of aminophenols to prepare alkoxyanilines is efficient and yields high-purity intermediates.

- Activation of naphthalene-2-carboxylic acid via phosphorus trichloride under microwave conditions provides rapid and clean conversion to acid chloride.

- Peptide coupling agents offer a mild alternative to acid chloride formation, reducing harsh conditions and side reactions.

- The overall synthetic route is versatile, allowing for the preparation of various N-alkoxyphenyl naphthalene-2-carboxamides with good yields and purity.

- Biological evaluations of related compounds indicate promising antibacterial activity, suggesting the importance of these synthetic methods for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Amine derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

N-(2-Ethoxyphenyl)naphthalene-2-carboxamide serves as a building block for the synthesis of more complex organic molecules. Its structural features enable it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution .

Biology

This compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to interact with specific molecular targets makes it valuable for studying biological processes at the cellular level .

Medicine

Research has explored the compound's therapeutic properties , particularly its anti-inflammatory and anticancer activities. In vitro studies have shown selective cytotoxicity against various cancer cell lines, such as SCC-9 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated that derivatives of naphthalene-2-carboxamide show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.55 to 55 µmol/L .

| Compound | MIC (µmol/L) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 55.0 | S. aureus |

| N-(4-Methoxyphenyl)naphthalene-1-carboxamide | 0.5 | MRSA |

Anticancer Activity

In vitro studies suggest that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics . The mechanism of action appears to involve interaction with cellular targets that alter their activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituent Effects : The ethoxy group enhances lipophilicity, crucial for membrane permeability.

- Naphthalene Core : This moiety allows intercalation into DNA, contributing to anticancer properties.

- Positioning of Substituents : Variations on the aromatic rings significantly affect both antimicrobial and anticancer activities .

Antimicrobial Evaluation

A study evaluated a series of naphthalene derivatives, including this compound, against several bacterial strains. Modifications at the phenyl ring were found to enhance activity against specific pathogens like Mycobacterium kansasii .

Cytotoxicity Assays

Another study tested this compound for cytotoxic effects against SCC-9 cells, revealing significant cell death at low concentrations and highlighting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Naphthalene Carboxamides

Hydroxyl Group Presence/Absence

- N-(2-Ethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 26639-37-2): Differs by the addition of a hydroxyl (-OH) group at position 1 of the naphthalene ring. This modification enhances hydrogen-bonding capacity, influencing solubility and biological activity. For example, hydroxylated analogs like niclosamide (a salicylanilide derivative) induce mitochondrial superoxide production, a mechanism linked to anticancer activity . In contrast, the absence of the hydroxyl group in Naphthol AS-P may reduce mitochondrial toxicity .

Alkoxy Chain Length and Position

Halogen-Substituted Analogs

- Such derivatives often show enhanced antimycobacterial activity (e.g., MIC = 12 µM against M. tuberculosis) .

Key Observations :

- Hydroxyl-containing analogs exhibit broader bioactivity (e.g., antimicrobial, anticancer) due to enhanced hydrogen bonding and redox activity .

- Ethoxy vs. Longer Alkoxy Chains : Ethoxy provides moderate lipophilicity, balancing solubility and membrane penetration. Propoxy/butoxy derivatives show higher potency but lower solubility .

- Substituent Position : Ortho-substituted compounds (e.g., Naphthol AS-P) often excel in dye applications due to steric alignment, whereas para/meta-substituted analogs are more bioactive .

Physicochemical Properties

| Property | Naphthol AS-P | N-(2-Propoxyphenyl)-1-hydroxy... | N-(4-Bromophenyl)-1-hydroxy... |

|---|---|---|---|

| Molecular Weight (g/mol) | 291.34 | 325.38 | 370.22 |

| Melting Point (°C) | 193.1 | 108 | 152 |

| logP (Predicted) | ~3.5 (high lipophilicity) | ~4.2 | ~3.8 |

| Solubility | Low in water | Very low | Moderate in DMSO |

Notes:

- The absence of a hydroxyl group in Naphthol AS-P increases its melting point (193.1°C) compared to hydroxylated analogs (e.g., 10a: 139°C), likely due to improved crystal packing .

- Higher logP values in propoxy/bromo derivatives correlate with reduced aqueous solubility, limiting their pharmaceutical applicability .

Biological Activity

N-(2-Ethoxyphenyl)naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxyphenyl group at the nitrogen position. This structural configuration influences its lipophilicity and biological interactions. The compound's chemical formula is , and its molecular weight is approximately 257.31 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related naphthalene derivatives ranged from 6.55 to 55 µmol/L, indicating potent activity against these pathogens .

| Compound | MIC (µmol/L) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 55.0 | S. aureus |

| N-(4-Methoxyphenyl)naphthalene-1-carboxamide | 0.5 | MRSA |

Anticancer Activity

In vitro studies have highlighted the potential of this compound as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines, including SCC-9 cells, with promising selectivity indices . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituent Effects : The presence of the ethoxy group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

- Naphthalene Core : The naphthalene moiety contributes to the compound's ability to intercalate into DNA, which may explain its anticancer properties.

- Positioning of Substituents : Variations in the position and nature of substituents on the aromatic rings significantly affect both antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of naphthalene derivatives, including this compound, against several bacterial strains. Results indicated that modifications at the phenyl ring could enhance activity against specific pathogens like M. kansasii, suggesting a tailored approach for drug design .

- Cytotoxicity Assays : In another study focused on cancer cell lines, this compound was tested for cytotoxic effects against SCC-9 cells. The results showed significant cell death at low concentrations, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-Ethoxyphenyl)naphthalene-2-carboxamide be optimized for high purity and yield?

- Methodology :

- Step 1 : Start with naphthalene-2-carboxylic acid activation using thionyl chloride (SOCl₂) to form naphthalene-2-carbonyl chloride.

- Step 2 : React with 2-ethoxyaniline under anhydrous conditions (e.g., DCM, 0–5°C) in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

- Step 3 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm purity via HPLC (>95%) and NMR (¹H/¹³C) .

- Critical Parameters : Temperature control during coupling, inert atmosphere (N₂/Ar), and stoichiometric excess of 2-ethoxyaniline (1.2:1 molar ratio) .

Q. What analytical techniques are recommended for structural characterization?

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters: twin law analysis (e.g., twin ratio 0.357:0.643) and hydrogen-bonding networks (N—H⋯O/S) .

- Spectroscopy : ¹H NMR (δ 8.5–7.2 ppm for naphthalene protons), ¹³C NMR (δ 165–170 ppm for carboxamide C=O), and FTIR (1640–1680 cm⁻¹ for amide I band) .

Q. How can solubility and bioavailability be assessed in preclinical studies?

- Solubility Assay : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with structurally similar compounds (e.g., N-Ethoxy-2-methoxynaphthalene-1-carboxamide, solubility: 12 µM in PBS) .

- Bioavailability Prediction : Apply computational tools (e.g., PubChem descriptors) to calculate logP (predicted ~3.2) and polar surface area (PSA ~70 Ų) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Target Binding : Fluorescence polarization assays (e.g., serotonin/dopamine receptors) at concentrations 1–100 µM .

- Cytotoxicity : MTT assay in HEK293 or HeLa cells (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT₂A receptor). Key residues: Asp155 (hydrogen bonding with ethoxy group) .

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

- Data Interpretation : Compare binding free energies (ΔG) with known agonists/antagonists (e.g., ΔG ≤ -8 kcal/mol indicates high affinity) .

Q. How to resolve contradictions in reported biological activity data?

- Bias Mitigation : Apply Risk of Bias (RoB) questionnaires (Table C-7, ) for animal studies (e.g., randomization, blinding) .

- Meta-Analysis : Use RevMan to pool data from independent studies (fixed-effects model, I² < 50% for homogeneity) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

- Substituent Effects : Compare analogues (e.g., chloro vs. methoxy groups on phenyl ring):

| Substituent | IC₅₀ (µM, 5-HT₂A) | logP |

|---|---|---|

| -OCH₃ | 0.45 | 3.1 |

| -Cl | 0.78 | 3.5 |

- Key Insight : Methoxy enhances hydrogen bonding but reduces lipophilicity .

Q. What crystallography challenges arise during structure determination?

- Twinning : Address non-merohedral twinning (e.g., twin law [100 010 101]) using SHELXD for data integration .

- Disorder : Refine occupancies for partially protonated moieties (e.g., pyridinium at 0.61 occupancy) via SHELXL restraints .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to validate?

- Reproducibility Protocol :

Standardize assay conditions (e.g., 37°C, 5% CO₂, serum-free media).

Use internal controls (e.g., ketanserin for 5-HT₂A assays).

Validate via orthogonal methods (e.g., radioligand binding vs. calcium flux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.